magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide
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Overview
Description
Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide is a complex organometallic compound that features a magnesium center coordinated to a fluorinated benzene ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide typically involves the reaction of a fluorinated benzene derivative with a dioxolane compound in the presence of a magnesium source. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures (0°C to -78°C) to control the reactivity
Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler organomagnesium compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, or peracids
Reducing agents: Lithium aluminum hydride or sodium borohydride
Substitution reagents: Halides, alkoxides, or amines
Major Products Formed
Oxidation: Formation of magnesium oxide or hydroxide derivatives
Reduction: Formation of simpler organomagnesium compounds
Substitution: Formation of new organomagnesium compounds with different substituents
Scientific Research Applications
Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide involves:
Coordination Chemistry: The magnesium center coordinates with various ligands, influencing the reactivity of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, affecting its chemical behavior.
Molecular Targets: Potential interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;2-(2-chlorobenzene-5-id-1-yl)-1,3-dioxolane;bromide
- Magnesium;2-(2-bromobenzene-5-id-1-yl)-1,3-dioxolane;bromide
- Magnesium;2-(2-iodobenzene-5-id-1-yl)-1,3-dioxolane;bromide
Uniqueness
Magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and properties. Fluorine atoms are known for their strong electronegativity and ability to form strong bonds, which can enhance the stability and reactivity of the compound.
Properties
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FO2.BrH.Mg/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h2-4,9H,5-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNYXONGBOABR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFMgO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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